CK2 Kinase Selectivity: 5-Phenyl-Thienopyrimidine Scaffold vs. Other Kinase Families
The 5-aryl-thieno[2,3-d]pyrimidine scaffold demonstrates measurable selectivity for CK2 over related protein kinases. In a panel of seven kinases including FGFR1, FGFR2, c-Kit, Src, EGFR, VEGFR2, and CK2, the lead compound 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid showed preferential CK2 inhibition with IC₅₀ of 0.1 μM [1]. In contrast, the broader thieno[2,3-d]pyrimidine class includes potent dual VEGFR-2/EGFR inhibitors with IC₅₀ values as low as 5.42 nM for EGFR [2], indicating that target selectivity is highly substitution-dependent.
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol (WAY-358667-A) annotated as CK2 inhibitor |
| Comparator Or Baseline | Related 5-aryl-thienopyrimidine: 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid (CK2 IC₅₀ = 0.1 μM) vs. 7-kinase panel |
| Quantified Difference | Preferential CK2 inhibition; selectivity ratio not quantified for target compound but class-level preference established |
| Conditions | In vitro kinase inhibition assay using recombinant human CK2 holoenzyme |
Why This Matters
Procurement for CK2-targeted research requires confirmation that the selected thienopyrimidine scaffold directs activity toward CK2 rather than VEGFR-2 or EGFR, as substitution pattern critically alters kinase selectivity.
- [1] Golub, A.G. et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876. View Source
- [2] Discovery of new thieno[2,3-d]pyrimidine-based dual VEGFR-2 and EGFR inhibitors. Journal of Molecular Structure, 2025, 1341, 142586. Compound 14: EGFR IC₅₀ = 5.42 nM, VEGFR-2 IC₅₀ = 50.31 nM. View Source
